USP Compendial Status as a Regulated Impurity Standard
Unlike the parent drug azelastine (CAS 58581-89-8) or its major active metabolite desmethylazelastine, azelastine N-oxide is explicitly designated by the United States Pharmacopeia (USP) as Azelastine Related Compound F, a reference standard required for chromatographic system suitability and impurity limit testing in drug product manufacturing . This compendial status creates a mandatory analytical requirement for N-oxide quantification that does not apply to other azelastine-related substances, establishing a clear procurement justification for QC laboratories [1].
| Evidence Dimension | Regulatory compendial designation |
|---|---|
| Target Compound Data | USP Azelastine Related Compound F (Official Monograph Standard) |
| Comparator Or Baseline | Azelastine (USP Azelastine Hydrochloride RS) and Desmethylazelastine (Not a USP-designated impurity standard) |
| Quantified Difference | N-oxide is a mandatory impurity standard for drug product release; other metabolites are not required reference materials |
| Conditions | USP-NF Monograph for Azelastine Hydrochloride |
Why This Matters
This regulatory designation directly drives procurement decisions for analytical laboratories performing ANDA method validation or batch release testing.
- [1] SynZeal. Azelastine USP Related Compound F Technical Datasheet. 2025. View Source
